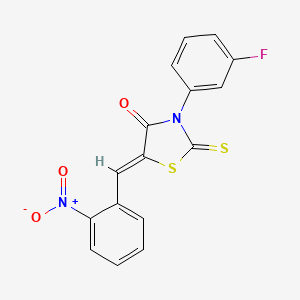![molecular formula C18H15BrN4O B11693346 N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)
N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a pyrazole ring, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(2-Bromphenyl)methyliden]-3-(4-methylphenyl)-1H-pyrazol-5-carbohydrazid erfolgt typischerweise durch die Kondensationsreaktion zwischen 2-Brombenzaldehyd und 3-(4-methylphenyl)-1H-pyrazol-5-carbohydrazid. Die Reaktion wird in der Regel in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Essigsäure unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch die Verwendung von Durchflussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N'-[(E)-(2-Bromphenyl)methyliden]-3-(4-methylphenyl)-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Bromphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium oder Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Wichtigste gebildete Produkte
Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduzierte Derivate mit Wasserstoffatomen, die an die Struktur hinzugefügt wurden.
Substitution: Substituierte Produkte, bei denen das Bromatom durch das Nucleophil ersetzt wird.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(2-Bromphenyl)methyliden]-3-(4-methylphenyl)-1H-pyrazol-5-carbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten wie antimikrobielle, antimykotische und Antikrebsaktivitäten untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter die Medikamentenentwicklung und die pharmazeutische Chemie.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(2-Bromphenyl)methyliden]-3-(4-methylphenyl)-1H-pyrazol-5-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. So kann sie beispielsweise das Wachstum von Mikroorganismen hemmen, indem sie in essentielle Stoffwechselwege eingreift, oder die Apoptose in Krebszellen induzieren, indem sie spezifische Signalwege angreift .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products where the bromine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(2-Methylphenyl)methyliden]-3-(4-methylphenyl)-1H-pyrazol-5-carbohydrazid
- N'-[(E)-(2-Chlorphenyl)methyliden]-3-(4-methylphenyl)-1H-pyrazol-5-carbohydrazid
- N'-[(E)-(2-Fluorphenyl)methyliden]-3-(4-methylphenyl)-1H-pyrazol-5-carbohydrazid
Einzigartigkeit
N'-[(E)-(2-Bromphenyl)methyliden]-3-(4-methylphenyl)-1H-pyrazol-5-carbohydrazid ist aufgrund des Vorhandenseins der Bromphenylgruppe einzigartig, die im Vergleich zu ihren Analogen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Das Bromatom kann an spezifischen Wechselwirkungen wie Halogenbindungen teilnehmen, was die Gesamteigenschaften und Anwendungen der Verbindung beeinflussen kann .
Eigenschaften
Molekularformel |
C18H15BrN4O |
|---|---|
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
N-[(E)-(2-bromophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O/c1-12-6-8-13(9-7-12)16-10-17(22-21-16)18(24)23-20-11-14-4-2-3-5-15(14)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI-Schlüssel |
OOAKBWFTHOIYSX-RGVLZGJSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11693273.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11693290.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)

![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11693350.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)
